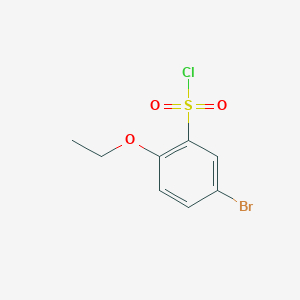

5-bromo-2-ethoxy-benzenesulfonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-2-ethoxy-benzenesulfonyl Chloride is a derivative of benzenesulfonyl chloride .

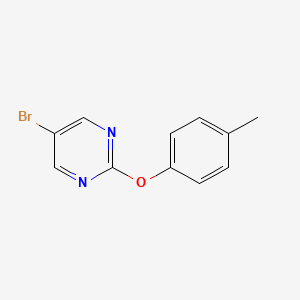

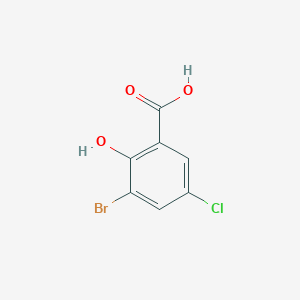

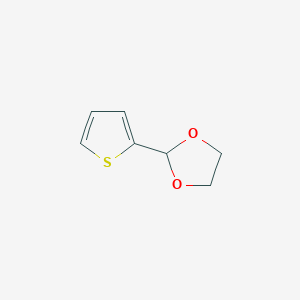

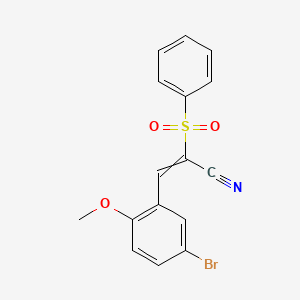

Molecular Structure Analysis

The molecular structure of 5-bromo-2-ethoxy-benzenesulfonyl Chloride is available on various databases such as PubChem . The exact structure can be viewed on these platforms.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-ethoxy-benzenesulfonyl Chloride include a molecular weight of 299.57 . Other properties such as melting point, boiling point, and density are not explicitly mentioned for this compound in the search results.Scientific Research Applications

Synthesis of SGLT2 Inhibitors

5-Bromo-2-ethoxy-benzenesulfonyl Chloride: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used to treat diabetes . These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound’s role in the synthesis process is crucial for developing new antidiabetic drugs with novel targets and mechanisms.

Preparation of Benzofuran Derivatives

This compound is used in the preparation of benzofuran derivatives . Benzofurans are significant in medicinal chemistry due to their biological activities, which include anti-inflammatory, anticancer, and antiviral properties. The versatility of 5-bromo-2-ethoxy-benzenesulfonyl Chloride allows for the creation of various benzofuran compounds that can be further explored for therapeutic applications.

Synthesis of Pyrrole Derivatives

Another application is the synthesis of pyrrole derivatives . Pyrroles are important heterocyclic compounds with a wide range of pharmaceutical applications, including their use as anti-tuberculosis agents, anti-inflammatory drugs, and kinase inhibitors. The ability to create diverse pyrrole structures using 5-bromo-2-ethoxy-benzenesulfonyl Chloride can lead to the discovery of new drugs.

Benzoxazole Synthesis

The compound is also instrumental in synthesizing benzoxazole derivatives . Benzoxazoles are known for their antimicrobial, antitumor, and anticonvulsant activities. The synthesis of benzoxazole compounds using 5-bromo-2-ethoxy-benzenesulfonyl Chloride could potentially yield new compounds with significant therapeutic benefits.

Creation of Sulfonamide Derivatives

5-Bromo-2-ethoxy-benzenesulfonyl Chloride is used to synthesize sulfonamide derivatives . Sulfonamides have a broad spectrum of antimicrobial activity and are used to treat bacterial infections. The development of new sulfonamide compounds using this chemical could enhance the effectiveness and reduce the resistance of antimicrobial therapies.

Industrial Process Scale-Up

In an industrial context, 5-bromo-2-ethoxy-benzenesulfonyl Chloride has been used in the scale-up of practical processes for manufacturing key intermediates in therapeutic drugs . Its role in process optimization and cost reduction is vital for the large-scale production of pharmaceuticals.

Safety and Hazards

Mechanism of Action

Target of Action

Benzenesulfonyl chloride derivatives, in general, are known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

The compound, being a sulfonyl chloride derivative, is likely to undergo nucleophilic substitution reactions with amines, alcohols, and phenols . The chlorine atom on the sulfonyl group (SO2Cl) is a good leaving group, making it susceptible to attack by nucleophiles .

Biochemical Pathways

The products of its reactions with amines, alcohols, and phenols could potentially interfere with various biochemical pathways depending on their specific structures and properties .

Pharmacokinetics

Factors such as its molecular weight (29957 g/mol) , predicted melting point (123.97°C) , and predicted boiling point (~372.9°C at 760 mmHg) could influence its bioavailability.

Result of Action

The outcomes would largely depend on the nature of the nucleophile it reacts with and the subsequent biochemical interactions of the reaction products .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 5-bromo-2-ethoxy-benzenesulfonyl chloride . For instance, its reactivity might be affected by the pH of the environment, while its stability could be influenced by storage conditions .

properties

IUPAC Name |

5-bromo-2-ethoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVECNSRYIWTUJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395067 |

Source

|

| Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

379255-01-3 |

Source

|

| Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)